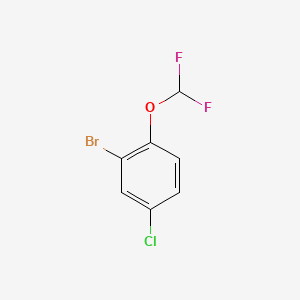

2-Bromo-4-chloro-1-(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-bromo-4-chloro-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRGUUPMGQRCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673297 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214348-81-8 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-1-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene, a key halogenated intermediate in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic strategies, and illuminate its critical role as a versatile building block in the development of complex pharmaceutical agents. The document further outlines essential safety protocols and handling procedures to ensure its effective and safe utilization in a research and development setting.

Core Chemical Identity and Properties

This compound is a substituted aromatic compound distinguished by its unique combination of halogen and difluoromethoxy functional groups. These features make it a valuable synthon for introducing specific physicochemical properties into target molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1214348-81-8 .[1][2][3][4]

Structural and Molecular Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1214348-81-8 | [4] |

| Molecular Formula | C₇H₄BrClF₂O | [4] |

| Molecular Weight | 257.46 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | XFRGUUPMGQRCGB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)OC(F)F | [4] |

| PubChem CID | 46311537 | [4] |

| DSSTox Substance ID | DTXSID40673297 | [4] |

Physicochemical Characteristics

While detailed experimental data for this specific compound is sparse in publicly available literature, properties can be inferred from related structures and supplier information. It is typically supplied as a liquid. Halogenated benzene derivatives of this nature are generally characterized by low solubility in water and high solubility in common organic solvents.

Synthesis Strategy and Workflow

The synthesis of this compound is not extensively detailed in peer-reviewed journals, as it is primarily a commercial building block. However, a logical synthetic approach can be constructed based on established organic chemistry principles. The preparation would likely involve a multi-step process starting from a more common precursor, such as 4-chlorophenol.

The key transformations would be:

-

Bromination: Regioselective bromination of the starting phenol is crucial. The hydroxyl group is an ortho-, para-director, so introducing the bromine atom ortho to the hydroxyl group and meta to the chlorine is a key challenge requiring specific brominating agents and reaction conditions.

-

Difluoromethoxylation: Following bromination, the phenolic hydroxyl group is converted to the difluoromethoxy ether. This is typically achieved by reaction with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or other modern reagents, under basic conditions.

This proposed pathway highlights the causality behind the experimental choices: the sequence of reactions is critical to achieving the desired substitution pattern on the benzene ring.

Caption: Role as a versatile intermediate in various cross-coupling reactions.

Safety, Handling, and Hazard Management

As with any halogenated organic compound, proper safety protocols are paramount when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds like 2-bromo-1-chloro-4-fluorobenzene provides authoritative guidance on potential hazards. [5][6]

GHS Hazard Identification

Based on aggregated data for similar structures, the compound is expected to carry the following GHS warnings:

-

Skin Irritation: Causes skin irritation. [5][6][7]* Eye Irritation: Causes serious eye irritation. [5][6][7]* Respiratory Irritation: May cause respiratory irritation. [5][6][7]

Recommended Handling Protocol

A self-validating system of protocols must be in place to mitigate these risks.

Step 1: Engineering Controls

-

Action: Handle the compound exclusively within a certified chemical fume hood.

-

Causality: This prevents inhalation of vapors or aerosols, addressing the respiratory irritation hazard. [8] Step 2: Personal Protective Equipment (PPE)

-

Action: Wear appropriate PPE at all times. This includes:

-

Nitrile or neoprene gloves to prevent skin contact.

-

A flame-retardant lab coat.

-

Chemical splash goggles and/or a face shield for eye protection. [8]* Causality: PPE forms a direct barrier against skin and eye contact, mitigating irritation hazards.

-

Step 3: Storage

-

Action: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). Keep the container tightly sealed. [7]* Causality: Proper storage maintains chemical integrity and prevents accidental release or reaction.

Step 4: First Aid Measures

-

IF ON SKIN: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [8]* IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [8]* IF INHALED: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [8]

Conclusion

This compound (CAS: 1214348-81-8) is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its thoughtfully designed structure, featuring a metabolically robust difluoromethoxy group and a synthetically versatile bromine handle, provides chemists with a reliable and powerful building block. Understanding its properties, synthetic utility, and safety requirements allows researchers to fully leverage its potential in the quest for novel therapeutics and advanced materials.

References

- Benchchem. (n.d.). 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene | 1417568-36-5.

- J&K Scientific LLC. (n.d.). This compound | 1214348-81-8.

- Echemi. (n.d.). This compound Safety Data Sheets.

- ChemicalBook. (n.d.). 1214348-81-8(this compound) Product Description.

- PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263.

- PubChem. (n.d.). This compound | C7H4BrClF2O | CID 46311537.

- BLDpharm. (n.d.). 1261495-96-8|2-Bromo-1-chloro-4-(difluoromethyl)benzene.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene 96 1996-30-1.

- PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- WorldOfChemicals. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

- LeadChemical. (n.d.). Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. 1214348-81-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H4BrClF2O | CID 46311537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and material science, halogenated aromatic compounds serve as foundational building blocks for creating novel molecules with tailored properties. 2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a substituted aromatic ether that presents a unique combination of reactive sites and modulating functional groups. The presence of bromine, chlorine, and a difluoromethoxy group on a benzene scaffold offers multiple avenues for synthetic elaboration and imparts specific electronic and steric characteristics. This guide provides an in-depth analysis of its core physicochemical properties, outlines robust experimental protocols for their determination, and discusses the implications of these properties for research and development applications.

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of physicochemical analysis. This compound is identified by the Chemical Abstracts Service (CAS) number 1214348-81-8 .[1] Its structure is defined by a benzene ring substituted at positions 1, 2, and 4.

Caption: Chemical structure of this compound.

Key identifiers for this compound are crucial for database searches and regulatory documentation:

-

Molecular Formula: C₇H₄BrClF₂O[2]

-

SMILES: C1=CC(=C(C=C1Cl)Br)OC(F)F[1]

-

InChI Key: XFRGUUPMGQRCGB-UHFFFAOYSA-N[1]

Section 2: Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. This data is fundamental for predicting its suitability as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value / Description | Source(s) |

| Molecular Weight | 257.46 g/mol | [2][3] |

| Monoisotopic Mass | 255.91021 Da | [2] |

| Computed XLogP3-AA | 4.2 | [2] |

| Physical State | Not experimentally determined; likely a liquid or low-melting solid at room temperature. | |

| Boiling Point | Data not readily available in searched literature. | [4] |

| Melting Point | Data not readily available in searched literature. | [4] |

| Aqueous Solubility | Predicted to be low due to high lipophilicity. | |

| pKa | No ionizable groups; expected to be neutral across the physiological pH range. |

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The computed octanol-water partition coefficient (XLogP3-AA) for this molecule is 4.2 .[2] A positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one.[5] A value of 4.2 signifies high lipophilicity, suggesting that the compound is hydrophobic.[2][6] This characteristic is often desirable for penetrating the blood-brain barrier or for oral absorption, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Solubility

Directly related to its high logP, the aqueous solubility of this compound is expected to be very low. Conversely, it should be readily soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[6] For drug development, formulating such hydrophobic compounds often requires specialized techniques like the use of co-solvents or amorphous solid dispersions.

Section 3: Experimental Characterization Protocols

While computational models provide valuable estimates, experimental determination of physicochemical properties is essential for accurate characterization and regulatory submission.

Determination of Lipophilicity (logP): The Shake-Flask Method

Causality: The shake-flask method is designated as the "gold standard" by organizations like the OECD because it is a direct measurement of the compound's partitioning between two immiscible phases at equilibrium.[7] Its accuracy, particularly for logP values in the -2 to 4 range, makes it the definitive method for validating computational predictions.[7]

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and, separately, an aqueous buffer (e.g., phosphate buffer at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a known concentration.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically several hours).

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers, breaking any emulsions.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

Assessment of Chemical Stability

Causality: Stability testing is a mandatory component of drug development, as it provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] This data is used to establish a retest period, shelf life, and recommended storage conditions.[8][9][10]

Caption: Key environmental factors influencing chemical stability.

Methodology Overview:

-

Forced Degradation (Stress Testing): The compound is subjected to conditions more severe than accelerated testing to identify potential degradation products and pathways.[11] This includes exposure to:

-

Acidic/Basic Conditions: Refluxing in HCl and NaOH solutions.

-

Oxidative Conditions: Treatment with hydrogen peroxide.

-

Thermal Stress: Heating the solid material at elevated temperatures.

-

Photostability: Exposing the compound to light sources specified by ICH Q1B guidelines.

-

-

Accelerated and Long-Term Stability Studies: As part of a formal stability program, three batches of the substance are stored under controlled conditions.[10]

-

Accelerated Testing: Typically performed at elevated temperature and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.[12]

-

Long-Term Testing: Performed under the intended storage conditions (e.g., 25 °C / 60% RH) for the proposed retest period.[11]

-

Samples are pulled at predefined time points and analyzed for purity, potency, and the presence of degradation products.

-

Determination of Dissociation Constant (pKa): Potentiometric Titration

Causality: Although this compound lacks obvious acidic or basic functional groups, determining the pKa is a standard characterization step for any novel compound entering a development pipeline. Potentiometric titration is a highly precise method that measures pH changes upon the addition of a titrant, allowing for the detection of any subtle ionization events.[13][14]

Step-by-Step Protocol:

-

System Calibration: Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is an issue) to a known concentration.[13]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with an inert gas like nitrogen to remove dissolved CO₂.[13]

-

Titration: Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrant. Record the pH value after each incremental addition of the titrant.[13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point where pH = pKa.[15][16]

Section 4: Spectral Analysis for Structural Elucidation

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. While raw spectra are beyond the scope of this guide, the expected utility of each is as follows:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals in the aromatic region, with splitting patterns dictated by the substitution. ¹³C NMR would confirm the number of unique carbon environments. Crucially, ¹⁹F NMR would provide a distinct signal for the -OCHF₂ group, confirming its presence.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, allowing for the confirmation of the molecular weight and isotopic distribution pattern characteristic of a molecule containing both bromine and chlorine.[2]

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H aromatic stretching, C-O ether linkages, and C-Halogen bonds.[2]

Section 5: Safety, Handling, and Storage

As with any halogenated aromatic compound, appropriate safety measures are paramount.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Handling: All handling should be performed in a well-ventilated area or, preferably, a chemical fume hood to avoid inhalation of vapors.[17][19] Avoid contact with skin and eyes. The compound may cause skin, eye, and respiratory irritation.[18][19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly lipophilic, non-ionizable molecule with a calculated logP of 4.2. Its structure offers multiple handles for synthetic modification, making it a compound of interest for medicinal and materials chemistry. Its poor aqueous solubility is a key consideration for formulation and biological testing. The experimental protocols outlined in this guide provide a framework for the robust and accurate characterization of this and similar compounds, ensuring data integrity and supporting informed decisions in research and development.

References

-

Moravek. The Role of Stability Testing in Pharmaceutical Research. Available from: [Link]

-

J&K Scientific. This compound | 1214348-81-8. Available from: [Link]

-

Pharmapproach. Stability Testing of Pharmaceutical Products. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Charles River Laboratories. Stability Testing. Available from: [Link]

-

ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

PubChem. This compound | C7H4BrClF2O | CID 46311537. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Oreate AI Blog. How to Determine Pka from Titration Curve. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

Semantic Scholar. [PDF] Development of Methods for the Determination of pKa Values. Available from: [Link] R/046e8c755c3c6f1035540306132e831613c2f009

-

National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement - PMC. Available from: [Link]

-

ChemSrc. 2-Bromo-1-difluoromethoxy-4-fluoro-benzene SDS, 936249-94-4 Safety Data Sheets. Available from: [Link]

-

PubChem. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. 1-Bromo-4-[chloro(difluoro)methoxy]benzene | C7H4BrClF2O | CID 621035. Available from: [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Available from: [Link]

-

PubChem. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C7H4BrClF2O | CID 46311537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1214348-81-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 9. moravek.com [moravek.com]

- 10. japsonline.com [japsonline.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. criver.com [criver.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. aksci.com [aksci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-4-chloro-1-(difluoromethoxy)benzene: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-bromo-4-chloro-1-(difluoromethoxy)benzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable, field-proven insights into the molecule's synthesis, structural characteristics, and strategic applications.

Strategic Importance in Medicinal Chemistry: The Power of the Difluoromethoxy Group

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.

The difluoromethoxy group is often considered a bioisostere of hydroxyl, thiol, or even amine groups, meaning it can replace these functional groups in a molecule while retaining or improving its biological activity. Unlike a hydroxyl group, the -OCF₂H group is significantly more resistant to metabolic oxidation, a common pathway for drug deactivation in the body. This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dosage.

Furthermore, the difluoromethoxy group can act as a "lipophilic hydrogen bond donor." This unique characteristic allows it to participate in hydrogen bonding interactions with biological targets, similar to a hydroxyl group, while simultaneously increasing the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes. The electron-withdrawing nature of the two fluorine atoms also influences the electronic environment of the aromatic ring, which can impact binding affinity to target proteins.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzene ring with the chemical formula C₇H₄BrClF₂O.[1] Its structure is characterized by the presence of a bromine atom at position 2, a chlorine atom at position 4, and a difluoromethoxy group at position 1. This specific arrangement of substituents creates a unique electronic and steric profile, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1214348-81-8 | [1] |

| Molecular Formula | C₇H₄BrClF₂O | [1] |

| Molecular Weight | 257.46 g/mol | [1] |

| Appearance | Expected to be a colorless to light yellow liquid | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of the corresponding phenol, 2-bromo-4-chlorophenol. A robust and commonly employed method utilizes sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is favored for its operational simplicity and the use of a stable, commercially available reagent.

Experimental Protocol: Difluoromethylation of 2-Bromo-4-chlorophenol

This protocol is adapted from established procedures for the difluoromethylation of phenols.

Materials:

-

2-Bromo-4-chlorophenol

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Schlenk line

-

Syringes

-

Air condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-chlorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF and deionized water via syringe. The solution should be degassed with a gentle stream of nitrogen for approximately 1 hour while stirring.

-

Addition of Difluoromethylating Agent: After degassing, carefully add sodium chlorodifluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.

-

Reaction Conditions: Equip the flask with a flame-dried air condenser and heat the reaction mixture in a pre-heated oil bath to the temperature specified in the source literature for the difluoromethylation of phenols (typically around 90-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with hexanes (or another suitable organic solvent) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

Aromatic Protons (3H): The chemical shifts of the three aromatic protons will be influenced by the electronic effects of the bromo, chloro, and difluoromethoxy substituents. They are expected to appear as multiplets in the range of δ 7.0-7.8 ppm.

-

Difluoromethoxy Proton (1H): The proton of the -OCF₂H group is expected to appear as a triplet with a large coupling constant (typically in the range of J = 70-80 Hz) due to coupling with the two adjacent fluorine atoms. The chemical shift is anticipated to be in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine atom (C-Br) and the carbon attached to the chlorine atom (C-Cl) will show characteristic shifts. The carbon attached to the difluoromethoxy group (C-O) is expected to be significantly deshielded.

-

Difluoromethoxy Carbon (1C): The carbon of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms. This signal is expected in the downfield region of the spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton of the -OCF₂H group, with a large coupling constant consistent with the ¹H NMR data. The chemical shift will be in the characteristic range for difluoromethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): Peaks are expected above 3000 cm⁻¹.

-

C=C stretching (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong absorption band is expected in the region of 1200-1300 cm⁻¹ for the aryl ether linkage.

-

C-F stretching: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

-

C-Cl and C-Br stretching: These will appear at lower wavenumbers in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.46 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), resulting in a distinctive M, M+2, and M+4 pattern.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Cross-Coupling Reactions: The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, enhanced by the chloro and difluoromethoxy substituents, can facilitate nucleophilic aromatic substitution reactions at the chlorine position under appropriate conditions.

-

Synthesis of Bioactive Molecules: This intermediate can be used in the synthesis of a wide range of biologically active compounds. For example, the difluoromethoxy-substituted phenyl ring is a common motif in inhibitors of various enzymes and receptors. The specific substitution pattern of this compound allows for the strategic introduction of other functional groups to optimize target binding and pharmacokinetic properties. While specific examples of its use in late-stage clinical candidates are not widely publicized, its structural motifs are present in patented compounds within medicinal chemistry programs.

Diagram of Application Pathways:

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of reactive handles and the beneficial properties imparted by the difluoromethoxy group make it a valuable tool for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, structural characteristics, and reactivity is essential for its effective application in drug discovery and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

New Journal of Chemistry. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-chloro-1-(difluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy group is a crucial pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details a retrosynthetic analysis, step-by-step experimental protocols, and in-depth mechanistic discussions. The presented synthesis is designed to be robust, scalable, and validated by established chemical principles, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, offering a more lipophilic and metabolically stable alternative. Its presence in drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound is a versatile building block, presenting multiple reaction sites for further chemical elaboration in the synthesis of complex target molecules.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of this compound suggests a multi-step pathway commencing from a readily available starting material. The key transformations involve the introduction of the difluoromethoxy group and the regioselective bromination of a substituted benzene ring.

Our proposed synthetic route begins with the commercially available 2-bromo-4-chlorophenol. This strategy focuses on introducing the critical difluoromethoxy group in the final step, a common tactic to avoid potential complications with this functional group during other transformations.

Detailed Synthesis Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: O-Difluoromethylation of 2-Bromo-4-chlorophenol

The introduction of the difluoromethoxy group is achieved via the reaction of 2-bromo-4-chlorophenol with a suitable difluoromethylating agent. Several methods exist for this transformation, with the use of sodium chlorodifluoroacetate being a common and effective approach that proceeds through a difluorocarbene intermediate.[1]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromo-4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: To the stirred suspension, add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for this reaction as it can dissolve the reactants and facilitate the formation of the phenoxide nucleophile.

-

Base: Potassium carbonate is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires elevated temperatures.[1]

-

Excess Reagent: An excess of the difluoromethylating agent is often used to ensure complete conversion of the starting phenol.

Table 1: Summary of Reaction Conditions and Expected Outcome

| Parameter | Value | Rationale |

| Starting Material | 2-Bromo-4-chlorophenol | Commercially available and correctly substituted. |

| Reagent | Sodium chlorodifluoroacetate | A stable and effective source of difluorocarbene.[1] |

| Base | Potassium Carbonate | Facilitates the formation of the nucleophilic phenoxide. |

| Solvent | N,N-dimethylformamide (DMF) | A suitable polar aprotic solvent for the reaction. |

| Temperature | 100-120 °C | Required for the thermal generation of difluorocarbene.[1] |

| Reaction Time | 4-6 hours | Typical duration for this type of transformation. |

| Expected Yield | 60-80% | Based on similar reported difluoromethylation reactions. |

Alternative Synthetic Strategies

While the proposed pathway is robust, other strategies could be considered, each with its own set of advantages and challenges.

Electrophilic Bromination of 4-Chloro-1-(difluoromethoxy)benzene

This approach would involve the initial synthesis of 4-chloro-1-(difluoromethoxy)benzene followed by electrophilic bromination. The difluoromethoxy group is an ortho, para-director; however, it is also deactivating. The chlorine atom is also a deactivating, ortho, para-director. Therefore, the bromination would likely yield a mixture of isomers, with the desired 2-bromo product being one of the major products.

The key challenge in this route is the control of regioselectivity during the bromination step. The separation of the desired isomer from other brominated byproducts could be challenging.

Sandmeyer Reaction of 2-Amino-5-chloro-1-(difluoromethoxy)benzene

The Sandmeyer reaction provides a powerful method for the introduction of a bromine atom onto an aromatic ring.[2][3] This pathway would necessitate the synthesis of the corresponding aniline precursor, 2-amino-5-chloro-1-(difluoromethoxy)benzene.

While elegant, this route requires a longer synthetic sequence to prepare the aniline precursor, potentially involving nitration and subsequent reduction steps.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block in contemporary drug discovery and agrochemical research. The recommended pathway, starting from 2-bromo-4-chlorophenol and employing a robust O-difluoromethylation protocol, offers a direct and efficient route to the target molecule. The provided experimental details and mechanistic insights are intended to empower researchers to confidently undertake this synthesis. Further optimization of reaction conditions may lead to improved yields and scalability, contributing to the advancement of fluorine chemistry.

References

- Dond, B. D., et al. (2024).

- Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

- Hu, J., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Zhang, S. L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(3), 449-453.

- Garg, N. K., et al. (2024).

-

Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved January 10, 2026, from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. Retrieved January 10, 2026, from [Link]

-

Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-(difluoromethoxy)benzene. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved January 10, 2026, from [Link]

- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorophenol. Retrieved January 10, 2026, from [Link]

Sources

Navigating the Synthesis and Handling of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene: A Technical Guide for the Research Professional

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene (CAS No. 1214348-81-8), a halogenated aromatic ether of increasing interest in pharmaceutical and materials science research. Given the limited availability of specific toxicological data for this compound, this document synthesizes information from structurally related molecules and established best practices for handling halogenated organic compounds to provide a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₄BrClF₂O[1]. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a difluoromethoxy group, suggests a high degree of lipophilicity and chemical stability, characteristics often sought in drug candidates and advanced materials.

| Property | Value | Source |

| CAS Number | 1214348-81-8 | PubChem[1] |

| Molecular Formula | C₇H₄BrClF₂O | PubChem[1] |

| Molecular Weight | 257.46 g/mol | PubChem[1] |

| IUPAC Name | This compound | J&K Scientific[2] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook |

Hazard Identification and GHS Classification (Inferred)

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Disclaimer: This classification is inferred based on structural similarity to other halogenated compounds and should be treated as a precautionary guideline. All handling should be conducted with the assumption that the compound is hazardous.

Core Safety and Handling Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a research environment. These are based on established guidelines for handling halogenated organic compounds and ethers[6][7][8].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods. |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. A face shield offers broader protection for the entire face. |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact and protects from potential splashes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors. |

Experimental Workflow: From Bench to Disposal

The following diagram and protocol outline a self-validating system for the safe handling of this compound throughout the experimental lifecycle.

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.

Step-by-Step Protocol:

-

Preparation:

-

Review Safety Data Sheets (SDS): Although the SDS for this specific compound may have data gaps, review it alongside SDS for similar chemicals to understand potential hazards[3][9].

-

Don Appropriate PPE: As detailed in the PPE table above, ensure all protective gear is worn correctly before entering the laboratory.

-

Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clear of clutter. All necessary equipment should be placed within the fume hood.

-

-

Handling:

-

Aliquot Chemical: Carefully measure and transfer the required amount of the compound using appropriate tools like glass pipettes or syringes to minimize spill risks.

-

Perform Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

-

-

Cleanup and Disposal:

-

Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

-

Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container[10][11].

-

Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

-

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[6][9].

-

Container: Keep the container tightly closed and clearly labeled.

-

Ethers and Peroxide Formation: While the difluoromethoxy group is expected to be more stable than a simple alkoxy group, it is prudent to treat this compound with the same caution as other ethers regarding peroxide formation, especially if stored for extended periods[8]. It is recommended to date the container upon receipt and opening.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

| Scenario | Procedure |

| Minor Spill (in fume hood) | 1. Absorb the spill with an inert material (e.g., vermiculite, sand).2. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.3. Clean the spill area with a suitable solvent. |

| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert others.2. Contact your institution's environmental health and safety (EHS) department.3. Prevent the spread of the spill if it is safe to do so. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |

| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention. |

Waste Disposal

The disposal of this compound and associated waste must comply with local, state, and federal regulations for hazardous waste.

-

Waste Segregation: As a halogenated organic compound, it must be collected in a designated "halogenated waste" container[7][10][11].

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[3]. Do not discharge to sewer systems.

References

-

2-Bromo-1-chloro-4-fluorobenzene. PubChem. (n.d.). Retrieved from [Link]

-

Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs. (n.d.). Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. (n.d.). Retrieved from [Link]

-

Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

-

Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. (n.d.). Retrieved from [Link]

-

MSDS of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. (2015, December 8). Retrieved from [Link]

-

Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. (n.d.). Retrieved from [Link]

-

Halogenated Solvents in Laboratories. Temple University. (n.d.). Retrieved from [Link]

-

Halogenated ether. Wikipedia. (n.d.). Retrieved from [Link]

-

Safe handling and storage of chemicals. Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

Sources

- 1. This compound | C7H4BrClF2O | CID 46311537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. dess.uccs.edu [dess.uccs.edu]

- 7. campusoperations.temple.edu [campusoperations.temple.edu]

- 8. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 9. capotchem.cn [capotchem.cn]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. bucknell.edu [bucknell.edu]

solubility of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a halogenated aromatic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a detailed analysis of the compound's structural features to enable qualitative solubility predictions and provide a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, empowering them to generate reliable data tailored to their specific applications, such as reaction optimization, purification, and formulation development.

Introduction and Physicochemical Profile

This compound (CAS No. 1214348-81-8) is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable building block in organic synthesis.[1][2] Its structure, incorporating bromo, chloro, and difluoromethoxy substituents, allows for diverse chemical modifications, making it a key intermediate for novel chemical entities in medicinal and materials science.[2]

A thorough understanding of a compound's solubility is paramount for its practical application. It directly impacts reaction kinetics, process efficiency, purification strategies like crystallization, and the bioavailability of final active pharmaceutical ingredients (APIs). This guide will deconstruct the molecular features of this compound to predict its behavior in various solvent systems and provide the means to quantify it experimentally.

Compound Properties:

-

Molecular Formula: C₇H₄BrClF₂O[1]

-

Molecular Weight: 257.46 g/mol [1]

-

Structure:

(Simplified 2D representation)

Theoretical Framework and Solubility Prediction

The solubility of a molecular solute in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the forces holding the solute molecules together in their solid state and the solvent molecules together.

Structural Analysis of this compound

To predict solubility, we must analyze the polarity and hydrogen bonding potential of the solute molecule:

-

Benzene Ring: The core aromatic ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Halogen Substituents (Br and Cl): The bromine and chlorine atoms are electronegative, introducing dipoles and increasing the molecule's overall polarizability. This suggests a potential for moderate solubility in solvents of intermediate polarity. Halogenation can also favor solubility in certain nonpolar solvents.[3]

-

Difluoromethoxy Group (-OCF₂H): This is the most influential group for determining solubility.

-

High Lipophilicity: The two fluorine atoms make this group significantly more lipophilic than a hydroxyl or even a methoxy group.[4][5] This strongly suggests good solubility in nonpolar and moderately polar solvents.

-

Electron-Withdrawing Nature: Fluorine's high electronegativity creates a strong inductive effect, making the group electron-withdrawing.[5]

-

Weak Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group is polarized by the adjacent fluorine atoms, giving it the capacity to act as a weak hydrogen bond donor.[6] This may slightly enhance solubility in polar aprotic solvents that can act as hydrogen bond acceptors.

-

Qualitative Solubility Predictions

Based on the structural analysis, we can make the following qualitative predictions:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)). These solvents can engage in dipole-dipole interactions with the halogenated ring and may act as hydrogen bond acceptors for the -OCF₂H group.

-

Nonpolar Aromatic Solvents: (e.g., Toluene, Benzene). The aromatic nature of these solvents will facilitate strong van der Waals interactions with the solute's benzene ring.

-

-

Moderate Solubility Expected in:

-

Nonpolar Aliphatic Solvents: (e.g., Hexane, Cyclohexane). The overall polarity and the presence of the ether oxygen may limit miscibility compared to aromatic nonpolar solvents.

-

Polar Protic Solvents: (e.g., Ethanol, Methanol). While the solute can act as a weak hydrogen bond donor, it lacks a strong hydrogen bond acceptor site. Its high lipophilicity will likely be the dominant factor, leading to moderate, but not extensive, solubility.

-

-

Low Solubility Expected in:

-

Highly Polar Protic Solvents: (e.g., Water). The molecule's large, nonpolar surface area and high lipophilicity will result in very poor aqueous solubility.

-

The following diagram illustrates the relationship between solute polarity, solvent polarity, and expected solubility.

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate, quantitative solubility data, the isothermal shake-flask method is the gold standard.[7] This equilibrium method involves agitating an excess of the solid solute in the chosen solvent at a constant temperature until the solution becomes saturated.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility.[8] It ensures that the solution has reached its maximum saturation point under the specified conditions, providing data that is crucial for physical chemistry models, formulation, and process design.

Materials and Equipment

-

Solute: this compound (high purity, >98%).

-

Solvents: A range of high-purity (e.g., HPLC grade) organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Centrifuge.

-

Syringes (glass or polypropylene).

-

Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the solute has a unique chromophore and the solvent is transparent at the analysis wavelength.

-

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

Caption: Workflow for the isothermal shake-flask solubility method.

Step-by-Step Procedure

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration (e.g., 20-50 mg) is sufficient.

-

Accurately add a known volume or mass of the desired solvent (e.g., 2.0 mL).

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow larger particles to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.[10]

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine, suspended particles.[10]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the precise concentration of the solute.

-

-

Data Calculation and Reporting:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. The following table serves as a template for recording and comparing results across various organic solvents at a standard temperature.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar Aliphatic | 25.0 | Experimental Data | Calculated Data |

| Toluene | Nonpolar Aromatic | 25.0 | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | 25.0 | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | 25.0 | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | 25.0 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 25.0 | Experimental Data | Calculated Data |

| Methanol | Polar Protic | 25.0 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 25.0 | Experimental Data | Calculated Data |

Safety and Handling Considerations

This compound is a chemical intermediate for which comprehensive toxicological data may not be available. Standard laboratory safety protocols should be strictly followed. Users must consult the Safety Data Sheet (SDS) before handling. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Handling all organic solvents with care, being mindful of their flammability and specific hazards.

Conclusion

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

BioAssay Systems. Solubility Testing – Shake Flask Method.

-

BenchChem. General Experimental Protocol for Determining Solubility.

-

Editorial. Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

BenchChem. The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Meanwell, N. A. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

-

Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T.

-

BenchChem. 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene.

- The Impact of Fluorine Substitution on Molecular Properties. Source not further specified.

-

ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.

-

Google Patents. Method for determining solubility of a chemical compound.

-

Thermo Fisher Scientific. 2-Bromo-4-chloro-1-fluorobenzene, 97%.

-

Sigma-Aldrich. 2-Bromo-4-chloro-1-fluorobenzene.

-

PubChem. 2-Bromo-4-chloro-1-fluorobenzene. National Center for Biotechnology Information.

-

OUCI. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.

-

ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules.

-

ResearchGate. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures.

-

ACS Publications. TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning.

Sources

- 1. This compound | C7H4BrClF2O | CID 46311537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Guide to 2-Bromo-4-chloro-1-(difluoromethoxy)benzene: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a distinct electronic signature and metabolic profile.

This guide provides an in-depth technical overview of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene (CAS No. 1214348-81-8), a versatile and highly valuable building block for the synthesis of complex pharmaceutical and agrochemical agents. Its trifunctionalized aromatic core, featuring a bromine atom, a chlorine atom, and a difluoromethoxy group, presents multiple reaction handles for chemists to elaborate into more complex molecular architectures. The bromine atom is particularly well-suited for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical Properties and Commercial Availability

This compound is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂O. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 1214348-81-8 |

| Molecular Formula | C₇H₄BrClF₂O |

| Molecular Weight | 257.46 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

| Purity (typical) | ≥95% |

A number of reputable chemical suppliers offer this compound in various quantities, from research-scale to bulk. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Table of Commercial Suppliers:

| Supplier | Purity Specification |

| AOBChem | Inquire for details |

| Fluorochem | ≥95% |

| J&K Scientific | Inquire for details |

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence, starting from the commercially available 4-chlorophenol. The first step involves the regioselective bromination of 4-chlorophenol to yield 2-bromo-4-chlorophenol. This is followed by the crucial difluoromethylation of the phenolic hydroxyl group.

Part 1: Synthesis of the Precursor, 2-Bromo-4-chlorophenol

The regioselective bromination of 4-chlorophenol is a critical step that requires careful control of reaction conditions to avoid the formation of polybrominated byproducts. The hydroxyl group is a strongly activating ortho-, para-director, and since the para position is blocked by the chloro substituent, bromination occurs at one of the ortho positions.

Experimental Protocol: Bromination of 4-Chlorophenol [1][2][3]

-

Materials:

-

4-Chlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 4-chlorophenol (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.05 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 2-Bromo-4-chlorophenol.

-

-

Causality and Insights:

-

The use of N-bromosuccinimide (NBS) as the brominating agent is often preferred over liquid bromine for its ease of handling and higher selectivity, which helps in minimizing the formation of di-brominated species.[2]

-

Acetonitrile is a suitable solvent for this reaction due to its polarity and ability to dissolve both the starting material and the reagent.

-

Careful monitoring by TLC is essential to prevent over-reaction and the formation of impurities.

-

A standard aqueous workup followed by column chromatography is typically sufficient to obtain the product in high purity.

-

Part 2: Difluoromethylation of 2-Bromo-4-chlorophenol

The introduction of the difluoromethoxy group is achieved via the reaction of the phenoxide of 2-bromo-4-chlorophenol with a difluorocarbene precursor. A robust and widely used method for this transformation is the use of sodium 2-chloro-2,2-difluoroacetate in the presence of a base.

Experimental Protocol: O-Difluoromethylation of a Phenol (Adapted from Organic Syntheses)

This protocol is a general procedure for the difluoromethylation of phenols and can be adapted for 2-bromo-4-chlorophenol.

-

Materials:

-

2-Bromo-4-chlorophenol

-

Cesium carbonate (Cs₂CO₃)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hexanes

-

Saturated aqueous sodium chloride solution (brine)

-

10% Lithium chloride (LiCl) in H₂O

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottomed flask, combine 2-bromo-4-chlorophenol (1 equivalent) and cesium carbonate (1.5 equivalents).

-

Seal the flask, evacuate, and backfill with nitrogen three times.

-

Add dry DMF and deionized water via syringe and stir to dissolve the solids.

-

Degas the solution with a stream of nitrogen for 1 hour.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) in one portion under a positive stream of nitrogen.

-

Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with deionized water.

-

Transfer the mixture to a separatory funnel and extract with hexanes (5 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated brine and a 10% aqueous solution of lithium chloride (5 x volume of organic layer).

-